Orthogonal Functionalization Capacity: Dual Electrophilic Sites Enable Sequential Cross-Coupling
3-Bromo-6-fluoro-2-nitrobenzyl bromide possesses two distinct electrophilic sites: a reactive benzyl bromide and an aryl bromide [1]. This contrasts with the closest mono-halogenated analog, 6-fluoro-2-nitrobenzyl bromide (CAS 1958-93-6), which lacks the aryl bromide and thus permits only benzylic substitution . The presence of both sites enables orthogonal, sequential functionalization: the benzyl bromide can be displaced with a nucleophile (e.g., amine, thiol) while the aryl bromide remains intact for subsequent Suzuki-Miyaura or Buchwald-Hartwig coupling [2].
| Evidence Dimension | Number of electrophilic sites for orthogonal functionalization |
|---|---|
| Target Compound Data | 2 reactive electrophilic sites (benzyl bromide + aryl bromide) |
| Comparator Or Baseline | 6-Fluoro-2-nitrobenzyl bromide (CAS 1958-93-6): 1 reactive electrophilic site (benzyl bromide only) |
| Quantified Difference | 2 sites vs. 1 site (100% increase in orthogonal functionalization vectors) |
| Conditions | Structural analysis based on SMILES and substituent inventory |
Why This Matters
For procurement, this means the compound provides twice the synthetic utility per mole, reducing the need for additional building blocks in multi-step medicinal chemistry campaigns.
- [1] ChemSrc. 3-Bromo-6-fluoro-2-nitrobenzyl bromide. CAS: 1807263-82-6. SMILES: O=[N+]([O-])c1c(Br)ccc(F)c1CBr. Accessed April 2026. View Source
- [2] Miyaura N, Suzuki A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev. 1995, 95(7), 2457-2483. View Source
